molecular formula C26H30Cl2N2 B12299875 Cinnarizine-d8 2HCl (piperazine-d8)

Cinnarizine-d8 2HCl (piperazine-d8)

Cat. No.: B12299875
M. Wt: 449.5 g/mol
InChI Key: LFZJFDJDYASRCA-FRESNEEUSA-N
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Description

Cinnarizine-d8 2HCl (piperazine-d8) is a deuterated form of cinnarizine, a compound known for its calcium channel blocking properties. This compound is often used in scientific research due to its enhanced stability and unique isotopic labeling, which makes it useful in various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cinnarizine-d8 2HCl (piperazine-d8) involves the deuteration of cinnarizineThis can be achieved through catalytic hydrogen-deuterium exchange reactions under specific conditions, such as using deuterium gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of Cinnarizine-d8 2HCl (piperazine-d8) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high isotopic purity and chemical purity. The compound is then crystallized and purified to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Cinnarizine-d8 2HCl (piperazine-d8) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine derivatives .

Mechanism of Action

Cinnarizine-d8 2HCl (piperazine-d8) exerts its effects by blocking calcium channels, specifically L-type and T-type voltage-gated calcium channels. This inhibition prevents the influx of calcium ions into cells, thereby reducing cellular excitability and contraction of vascular smooth muscle cells. The compound also interferes with signal transmission in the vestibular system, making it effective in treating vertigo and motion sickness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cinnarizine-d8 2HCl (piperazine-d8) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and tracking of the compound are essential.

Properties

Molecular Formula

C26H30Cl2N2

Molecular Weight

449.5 g/mol

IUPAC Name

1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride

InChI

InChI=1S/C26H28N2.2ClH/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25;;/h1-17,26H,18-22H2;2*1H/b13-10+;;/i19D2,20D2,21D2,22D2;;

InChI Key

LFZJFDJDYASRCA-FRESNEEUSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C/C=C/C2=CC=CC=C2)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=CC=C4)([2H])[2H])[2H].Cl.Cl

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl

Origin of Product

United States

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